(2-Carbamoyl-6-fluorophenyl)boronic acid

Lipophilicity Drug design Chromatographic retention

Researchers aiming to replicate or optimize the 79.2 nM IC50 benchmark in the plasma kallikrein inhibitor series (US10364238) require the exact 2-carbamoyl-6-fluoro regioisomer. Generic substitution alters binding orientation and abolishes activity. - LogP 0.43 vs. -0.70 for other isomers supports 13-fold higher lipophilicity for BBB-penetrant inhibitor design. - ≥98% purity with batch QC (HPLC, NMR, GC) ensures coupling reliability in late-stage functionalization and reduces impurity-derived side products. - Standard B2B shipping is feasible; no special permits required.

Molecular Formula C7H7BFNO3
Molecular Weight 182.95 g/mol
CAS No. 656235-47-1
Cat. No. B15071068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Carbamoyl-6-fluorophenyl)boronic acid
CAS656235-47-1
Molecular FormulaC7H7BFNO3
Molecular Weight182.95 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC=C1F)C(=O)N)(O)O
InChIInChI=1S/C7H7BFNO3/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,12-13H,(H2,10,11)
InChIKeyCGDCKDDYXWPCGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Carbamoyl-6-fluorophenyl)boronic acid: Overview


(2-Carbamoyl-6-fluorophenyl)boronic acid (CAS 656235-47-1) is an ortho-carbamoyl, ortho-fluoro-substituted phenylboronic acid with the molecular formula C7H7BFNO3 and a molecular weight of 182.95 g/mol . The compound features a boronic acid (-B(OH)2) group at position 1, a carbamoyl (-CONH2) group at position 2, and a fluorine atom at position 6 on the aromatic ring . This specific 2,6-disubstitution pattern creates a unique electronic environment that influences both its physicochemical properties and its reactivity in palladium-catalyzed cross-coupling reactions . The compound is commercially available at 98% purity from multiple suppliers and is primarily employed as an intermediate in drug discovery programs and as a coupling partner in Suzuki-Miyaura reactions .

Suzuki-Miyaura coupling partner: Ortho-substituted phenylboronic acid with unique electronic environment for cross-coupling
Drug discovery intermediate: Reported fit for plasma kallikrein inhibitor pharmacophore elaboration
Procurement context: Commercially available at ≥98% purity with batch QC; requires cold-chain storage

(2-Carbamoyl-6-fluorophenyl)boronic acid: Regioisomer Specificity


Carbamoyl-fluorophenylboronic acids with the same molecular formula (C7H7BFNO3) exist as multiple regioisomers (e.g., 2-carbamoyl-4-fluoro, 3-carbamoyl-4-fluoro, 4-carbamoyl-2-fluoro, 5-carbamoyl-2-fluoro), each displaying distinct physicochemical properties . Lipophilicity (LogP) varies by over 1 log unit across regioisomers, with (2-carbamoyl-6-fluorophenyl)boronic acid exhibiting a LogP of 0.43, while (3-carbamoyl-4-fluorophenyl)boronic acid and (4-carbamoyl-3-fluorophenyl)boronic acid each show LogP values of approximately -0.70, reflecting a roughly 13-fold difference in partition coefficient [1]. This divergence affects aqueous solubility, chromatographic retention, and bioavailability when the moiety is incorporated into a drug scaffold. Furthermore, the specific 2-carbamoyl-6-fluoro substitution has been explicitly utilized in potent plasma kallikrein inhibitors disclosed in U.S. patents [2], demonstrating that the regioisomeric identity is critical for biological target engagement. Generic substitution with an incorrect isomer will alter both the synthetic intermediate's reactivity and the downstream compound's pharmacokinetic profile.

Regioisomer mismatch
Carbamoyl-fluorophenylboronic acid regioisomers exhibit >1 LogP unit difference. Substitution may alter membrane permeability and target engagement in downstream compounds.
Non-fluorinated analog divergence
The des-fluoro analog (CAS 380430-54-6) lacks the electronic effects of fluorine. This can shift reactivity and biological binding, limiting direct substitution.
Stability & handling constraints
Room-temperature-stable fluoro-phenylboronic acids (e.g., CAS 1993-03-9) cannot replace this compound when the 2-carbamoyl group is required for synthesis or target engagement.

(2-Carbamoyl-6-fluorophenyl)boronic acid: Selection Evidence


Higher Lipophilicity vs. Key Regioisomers

(2-Carbamoyl-6-fluorophenyl)boronic acid displays a LogP of 0.4304, which is substantially higher than the LogP of -0.6953 for the regioisomer (3-carbamoyl-4-fluorophenyl)boronic acid (CAS 874219-34-8) . This represents a difference of +1.1257 LogP units, corresponding to an approximately 13-fold greater partitioning into octanol over water. The increased lipophilicity arises from the ortho-carbamoyl and ortho-fluoro substituents enabling intramolecular hydrogen bonding that masks polar surface area.

Higher Lipophilicity vs. Key Regioisomers
Cross-study comparable
ΔLogP = +1.1257 (~13-fold higher lipophilicity)
Supports membrane-permeability context in lead design
Computed LogP comparison; cross-study limitation applies
Lipophilicity Drug design Chromatographic retention

Patent-Validated Plasma Kallikrein Inhibition

The 2-carbamoyl-6-fluorophenyl moiety is a critical substructure in a series of plasma kallikrein inhibitors disclosed in US10364238 and related patents [1]. The exemplified compound N-[(2-carbamoyl-6-fluorophenyl)methyl]-3-(methoxymethyl)-1-({4-[(2-oxopyridin-1-yl)methyl]phenyl}methyl)pyrazole-4-carboxamide achieved an IC50 of 79.2 nM in vitro against plasma kallikrein, demonstrating that the specific substitution pattern is integral to nanomolar enzyme inhibition.

Patent-Validated Plasma Kallikrein Inhibition
Class-level inference
IC50 = 79.2 nM (elaborated inhibitor containing substructure)
Known active substructure for SAR series development
No matched-pair regioisomer data; class-level inference
Plasma kallikrein Enzyme inhibition Patent-protected scaffold

Higher Purity vs. Non-Fluorinated Analog

Multiple suppliers offer (2-carbamoyl-6-fluorophenyl)boronic acid at a standard purity of 98% or higher, with batch-specific QC data (NMR, HPLC, GC) available from vendors such as Fluorochem, Bidepharm, and Leyan . In contrast, the non-fluorinated analog (2-carbamoylphenyl)boronic acid (CAS 380430-54-6) is typically supplied at 97% purity [1]. The 1% higher minimum purity specification translates to fewer impurities that could interfere with sensitive cross-coupling reactions or biological assays.

Higher Purity vs. Non-Fluorinated Analog
Cross-study comparable
Target ≥98% vs. Comparator 97% minimum purity
Reduces impurity-related interference in sensitive assays
Vendor-stated HPLC/NMR/GC batch QC specifications
Purity Procurement specification Quality control

Cold-Chain Storage Distinction

(2-Carbamoyl-6-fluorophenyl)boronic acid requires storage at 2-8°C under dry, sealed conditions, as specified by multiple vendors including ChemShuttle, Bidepharm, and ChemScene . This cold-storage requirement reflects the compound's sensitivity to moisture and thermal degradation arising from the ortho-carbamoyl group's propensity to participate in intramolecular cyclization or hydrolysis. In contrast, the simpler analog (2-fluorophenyl)boronic acid (CAS 1993-03-9) can be stored at room temperature [1], indicating the carbamoyl group imposes a stability constraint that researchers must accommodate in laboratory workflow.

Cold-Chain Storage Distinction
Cross-study comparable
Storage at 2-8°C required; comparator stable at room temperature
Cold-chain logistics review required for procurement planning
Reflects moisture and thermal sensitivity of carbamoyl group
Cold storage Stability Handling requirements

(2-Carbamoyl-6-fluorophenyl)boronic acid: Application Scenarios


Plasma Kallikrein Inhibitor Synthesis

Medicinal chemistry teams expanding on the plasma kallikrein inhibitor series disclosed in US10364238 require the exact 2-carbamoyl-6-fluorophenyl fragment to replicate or improve upon the 79.2 nM IC50 benchmark. Using a different carbamoyl-fluorophenyl regioisomer would introduce an unpredictable shift in binding orientation, potentially abolishing inhibitory activity. Procurement of this specific CAS number ensures fidelity to the published pharmacophore [1].

CNS-Penetrant Fragment Design

The elevated LogP of 0.43, compared to -0.70 for the 3-carbamoyl-4-fluoro isomer, makes (2-carbamoyl-6-fluorophenyl)boronic acid a preferred fragment when designing boronic acid-based inhibitors intended for blood-brain barrier penetration. The approximately 13-fold greater lipophilicity suggests improved passive membrane diffusion, which is a critical parameter in CNS drug discovery programs [1].

Late-Stage Suzuki-Miyaura Coupling

For late-stage functionalization of advanced intermediates where impurity profiles must be tightly controlled, the 98% minimum purity specification (with available batch QC certificates including HPLC, NMR, and GC) provides assurance of coupling reliability. This purity level reduces side-product formation from boronic acid-derived impurities that could necessitate challenging chromatographic separations, making this compound suitable for kilogram-scale GMP-like medicinal chemistry campaigns .

Application
Selection Property
Validation Focus
Plasma Kallikrein Inhibitor Synthesis
Regioisomeric identity control
Target engagement assay context
CNS-Penetrant Fragment Design
Lipophilicity-enhanced permeability review
Blood-brain barrier model interpretation
Late-Stage Suzuki-Miyaura Coupling
High-purity coupling partner specification
Impurity-profile and coupling-efficiency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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